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Compound of Interest

Methyl 2-broMo-5-
Compound Name:

hydroxyisonicotinate
CAS No.: 1256810-42-0
Cat. No.: B1434329

Get Quote

Executive Summary

Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0) is a critical heterocyclic
building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase
(HIF-PH) inhibitors (e.g., Roxadustat analogs) and other pyridine-based pharmacophores.[1][2]

Its handling presents a specific challenge to process chemists: amphoteric solubility behavior.
Possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, its solubility is
strictly pH-dependent. Furthermore, the ortho-positioning of the hydroxyl group relative to the
methyl ester creates a pseudo-salicylate motif, enabling strong intramolecular hydrogen
bonding that enhances lipophilicity but complicates aqueous dissolution.

This guide provides a definitive technical analysis of its solubility landscape, purification
protocols, and structural implications for drug development.

Physicochemical Identity & Structural Analysis
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Property Specification

) Methyl 2-bromo-5-hydroxypyridine-4-
Chemical Name

carboxylate
CAS Number 1256810-42-0
Molecular Formula C7HeBrNOs3
Molecular Weight 232.03 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP ~1.8 — 2.1 (Moderate Lipophilicity)

o ~2.5 — 3.0 (Electron-withdrawing Br reduces
pKa (Pyridine N) o
basicity)

pKa (Phenolic OH) ~7.5 — 8.5 (Acidified by ester/bromo groups)

Structural Insight: The "Salicylate Effect"

The 5-hydroxy and 4-carbomethoxy groups are vicinal (adjacent). This allows for a stable 6-
membered intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl
oxygen.

o Consequence: This "locks" the molecule's polarity, significantly reducing its water solubility at
neutral pH while enhancing its solubility in chlorinated solvents (DCM, CHCIs) compared to
non-hydrogen-bonded isomers.

Solubility Landscape

The solubility of Methyl 2-bromo-5-hydroxyisonicotinate is defined by a "U-shaped" pH
profile.

A. Solvent Compatibility Table
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Solvent Class Solvent Solubility Rating Mechanistic Note

Primary choice for
) Dichloromethane ) extraction due to
Chlorinated High ,
(DCM), Chloroform intramolecular H-

bonding.

Disrupts
intramolecular H-
bonds; ideal for SNAr

reactions.

Polar Aprotic DMSO, DMF, DMAc Very High

Good for
recrystallization;

Polar Protic Methanol, Ethanol Moderate to High solubility decreases
significantly with water
addition.

Soluble, but may

require heating; risk of
Esters/Ethers Ethyl Acetate, THF Moderate "oiling out" in

Et2O/Hexane

mixtures.

Insoluble; used as an
Hydrocarbons Hexane, Heptane Low anti-solvent to force

precipitation.

Neutral species
dominates;

Aqueous Water (pH 7) Insoluble ) ]
hydrophobic hydration

penalty is high.

B. The pH-Solubility Switch

To manipulate this molecule effectively, one must exploit its ionization states:

 Acidic (pH < 2): Protonation of the pyridine nitrogen forms a water-soluble cation.
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+ Neutral (pH 4-6): The molecule exists as a neutral, lipophilic species. Minimum aqueous
solubility.

¢ Basic (pH > 9): Deprotonation of the phenol forms a water-soluble anion.

Warning: Avoid prolonged exposure to pH > 10, as the methyl ester is susceptible to hydrolysis
(saponification), converting the target into the dicarboxylic acid byproduct.

Visualizing the Solubility Logic
Diagram 1: pH-Dependent Species Distribution

This diagram illustrates the dominant chemical species at varying pH levels, dictating solvent
choice.

Basic Medium (pH > 9)
Species: Anionic (Phenoxide)

Water Soluble: YES
Organic Soluble: NO

Add BdgeA@ih (i

Neutral Medium (pH 4-7)
Species: Neutral Zwitterion/Molecule
Water Soluble: NO
Organic Soluble: YES (DCM/EtOAC)

Acidic Medium (pH < 2)

Species: Cationic (Pyridine-H+)
Water Soluble: YES
Organic Soluble: NO

Click to download full resolution via product page

Caption: The "U-Curve" of solubility. Processing at pH 4-7 ensures the molecule partitions into
the organic phase, while extreme pHs retain it in the aqueous phase.
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Experimental Protocols
Protocol A: Purification via pH-Swing Extraction

Objective: Isolate pure Methyl 2-bromo-5-hydroxyisonicotinate from a crude reaction
mixture containing inorganic salts and non-ionizable impurities.

Reagents: 1M HCI, Saturated NaHCOs, Dichloromethane (DCM), Brine.
o Dissolution: Dissolve crude solid in DCM (10 mL/g).
e Acid Wash (Removal of Non-Basic Impurities):

o Extract the organic layer with 1M HCI (2 x 5 mL/g).

o Mechanism: The target moves into the aqueous acid phase (protonated pyridine). Non-
basic impurities remain in DCM.

o Discard the DCM layer.
e Neutralization & Recovery:

o Cool the aqueous acidic layer to 0-5°C.

o Slowly adjust pH to 6.0 — 7.0 using saturated NaHCOs or 2M NaOH.

o Observation: The solution will become cloudy as the neutral target precipitates.
» Extraction:

o Extract the cloudy aqueous mixture with fresh DCM or CHCIs (3 x 10 mL/g).

o Note: Chloroform is often superior due to higher density and better solvation of the
"salicylate" motif.

e Drying: Dry combined organics over anhydrous NazSOa, filter, and concentrate in vacuo.

Protocol B: Recrystallization (for >99% Purity)
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Objective: Remove trace colored impurities or regioisomers.
Solvent System: Methanol / Water (Anti-solvent).

o Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 5-8 mL/g).

Once fully dissolved, remove from heat and let cool slightly.

Add Water dropwise with stirring until a faint, persistent turbidity appears.

Add a few drops of Methanol to clear the solution again.

Allow to cool slowly to room temperature, then to 4°C.

Filter the resulting needles/prisms and wash with cold 1:1 MeOH/Water.

Workflow Visualization
Diagram 2: Purification Decision Tree

A logical flow for handling crude material based on solubility principles.
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Crude Reaction Mixture

Is it a Solid or Oil?

Solid Qil / Solution

;

Dissolve in DCM,
Extract with 1M HCI

Recrystallization A I . in O
(MeOH/Water or EtOAc/Heptane) arget moves to Aq mpurities stay in Org
Aqueous Phase Organic Phase
(Contains Target + H+) (Discard Impurities)

;

Neutralize to pH 6-7
(Target Precipitates)

:

Extract into CHCI3/DCM

:

Dry & Concentrate

Pure Methyl 2-bromo-5-hydroxyisonicotinate

Click to download full resolution via product page

Caption: Step-by-step decision matrix for isolating the target compound from crude mixtures.
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Implications for Drug Development

e Formulation: Due to poor aqueous solubility at physiological pH, formulation of this
intermediate (or drugs derived from it) often requires amorphous solid dispersions (ASD) or
salt formation (e.g., Sodium phenoxide salt) to improve bioavailability.

e Synthesis Safety: When performing Suzuki couplings on the 2-bromo position, the 5-hydroxy
group must often be protected (e.g., as a benzyl ether or acetate) to prevent catalyst
poisoning and side reactions with boronic acids.

References
o Google Patents.Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate (Patent

CN102321016B).

e PubChem.Methyl 2-bromo-5-hydroxybenzoate (Structural Analog Data). (Used for
comparative lipophilicity and solubility estimation). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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